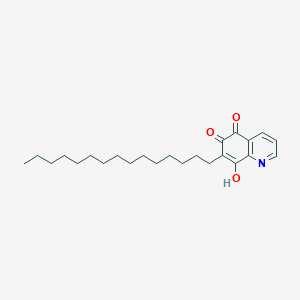![molecular formula C18H25N3O5 B14000425 Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate CAS No. 6297-96-7](/img/structure/B14000425.png)
Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the functional groups involved.
Scientific Research Applications
Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, or modulation of signaling pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as other hydrazones or acetamido derivatives.
Properties
CAS No. |
6297-96-7 |
|---|---|
Molecular Formula |
C18H25N3O5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate |
InChI |
InChI=1S/C18H25N3O5/c1-4-25-16(23)18(20-14(3)22,17(24)26-5-2)12-9-13-19-21-15-10-7-6-8-11-15/h6-8,10-11,13,21H,4-5,9,12H2,1-3H3,(H,20,22) |
InChI Key |
BPYGJQZSDAXMGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC=NNC1=CC=CC=C1)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



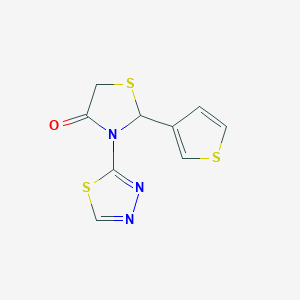
![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)

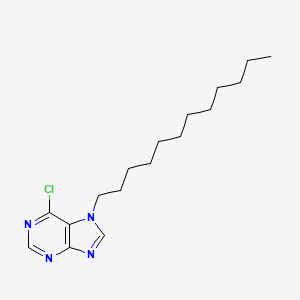
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)

![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)

![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)
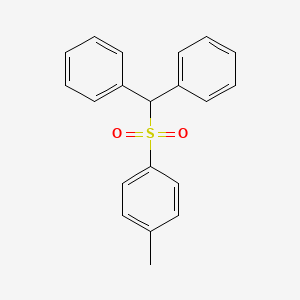
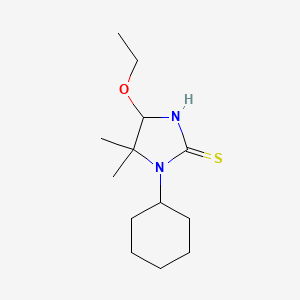
![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)
